Telenzepine dihydrochloride

描述

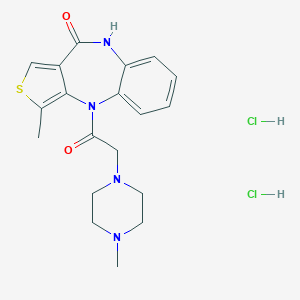

替仑泽平二盐酸盐是一种噻吩并苯并二氮杂卓化合物,是一种选择性 M1 型毒蕈碱受体拮抗剂。 它主要用于治疗消化性溃疡,因为它能够抑制胃酸分泌 。 该化合物以其对 M1 型毒蕈碱受体的高亲和力和选择性而闻名,使其成为一种有效的抗毒蕈碱药物 .

准备方法

合成路线和反应条件: 替仑泽平二盐酸盐的合成涉及多个步骤,从噻吩并苯并二氮杂卓核心结构的形成开始。关键步骤包括:

噻吩环的形成: 合成从通过环化反应形成噻吩环开始。

苯并二氮杂卓的形成: 噻吩环随后与苯并二氮杂卓结构融合。

工业生产方法: 替仑泽平二盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 温度、压力和溶剂选择等关键参数经过精心控制,以获得所需的产物 .

反应类型:

氧化: 替仑泽平二盐酸盐可以发生氧化反应,特别是在噻吩环中的硫原子上。

还原: 还原反应可能发生在苯并二氮杂卓结构中存在的羰基上。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 取代反应通常涉及胺和卤化物等亲核试剂.

主要形成的产物:

氧化: 亚砜和砜。

还原: 醇和胺。

科学研究应用

Scientific Research Applications

Telenzepine dihydrochloride has a wide range of applications across various fields:

Chemistry

- Model Compound : Used to study muscarinic receptor interactions and antimuscarinic activity.

- Reference Standard : Serves as a benchmark in pharmacological studies for comparing other compounds.

Biology

- Neurotransmission Research : Investigated for its role in neurotransmission pathways, particularly concerning cholinergic signaling.

- Receptor Signaling : Provides insights into the specific functions of M1 receptors in different tissues.

Medicine

- Gastrointestinal Disorders : Explored for therapeutic effects on conditions like peptic ulcers due to its potent gastric acid secretion inhibition.

- Neurological Applications : Recent studies suggest potential benefits in alleviating motor deficits associated with Parkinson's disease by modulating cholinergic activity.

Industry

- Drug Development : Utilized in the development of new antimuscarinic drugs, leveraging its selectivity for M1 receptors.

Comparative Analysis with Other Antagonists

Telenzepine's selectivity and potency can be contrasted with other muscarinic antagonists:

| Compound | K_i (nM) | Selectivity |

|---|---|---|

| Telenzepine | 0.94 | High for M1 |

| Pirenzepine | ~25 | Moderate for M1 |

| Atropine | Variable | Non-selective |

| Scopolamine | Variable | Non-selective |

This table illustrates Telenzepine's superior selectivity compared to other compounds, making it particularly useful in clinical applications .

Inhibition of Gastric Acid Secretion

Telenzepine has been shown to effectively inhibit gastric acid secretion in clinical trials. A double-blind placebo-controlled study demonstrated dose-dependent inhibition:

| Dosage (mg) | Acid Secretion (mmol H+/3 h) | Percentage Inhibition (%) |

|---|---|---|

| Placebo | 58 ± 6 | - |

| 2 | 31 ± 5 | 48 |

| 3 | 23 ± 5 | 61 |

| 5 | 21 ± 4 | 64 |

| Pirenzepine | 37 ± 8 | 37 |

The results indicate that Telenzepine provides a more potent inhibition of gastric acid secretion compared to Pirenzepine .

Study on Motor Deficits in Parkinson's Disease

In an experimental model using mice with induced lesions, Telenzepine administration led to significant improvements in motor function. The antagonistic effects on M1 receptors were crucial for these outcomes, suggesting potential therapeutic applications for Parkinson's disease.

Gastric Acid Secretion Study

A clinical trial involving healthy male subjects found that Telenzepine significantly inhibited gastric acid secretion compared to placebo and Pirenzepine, supporting its use as a targeted treatment for peptic ulcers .

作用机制

替仑泽平二盐酸盐通过选择性地结合 M1 型毒蕈碱受体发挥作用。这种结合抑制乙酰胆碱的作用,乙酰胆碱是一种负责刺激胃酸分泌的神经递质。 通过阻断这些受体,替仑泽平二盐酸盐有效地减少胃酸生成,从而缓解消化性溃疡 。 分子靶标包括位于胃腺和唾液腺中的 M1 型毒蕈碱受体 .

类似化合物:

独特性: 替仑泽平二盐酸盐对 M1 型毒蕈碱受体的高选择性和效力使其在抗毒蕈碱药物中独树一帜。 它能够专门靶向 M1 型受体,对其他毒蕈碱亚型影响最小,这在治疗消化性溃疡方面具有治疗优势,且副作用更少 .

相似化合物的比较

Pirenzepine: Another muscarinic M1 receptor antagonist used to treat peptic ulcers.

Atropine: A non-selective muscarinic antagonist with broader applications but less selectivity towards M1 receptors.

Uniqueness: Telenzepine dihydrochloride’s high selectivity and potency towards the muscarinic M1 receptors make it unique among antimuscarinic agents. Its ability to specifically target M1 receptors with minimal effects on other muscarinic subtypes provides a therapeutic advantage in treating peptic ulcers with fewer side effects .

生物活性

Telenzepine dihydrochloride is a selective muscarinic M1 receptor antagonist, primarily recognized for its ability to inhibit gastric acid secretion. This article delves into the compound's biological activity, its pharmacological implications, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₁₉H₂₂N₄O₂S·2HCl

- Molecular Weight : Approximately 443.39 g/mol

- Inhibition Constant (K_i) : 0.94 nM for M1 receptors .

Telenzepine selectively targets the M1 muscarinic receptors, blocking acetylcholine's action, which leads to a significant reduction in gastric acid secretion. Its selectivity for the M1 subtype over other muscarinic receptors (M2-M5) allows for therapeutic applications with potentially fewer side effects compared to non-selective antagonists .

Inhibition of Gastric Acid Secretion

Telenzepine has demonstrated a potent ability to inhibit gastric acid secretion in various studies. A double-blind placebo-controlled study showed that telenzepine significantly reduced peptone-stimulated gastric acid secretion in healthy subjects. The results indicated a dose-dependent response:

| Dosage (mg) | Acid Secretion (mmol H+/3 h) | Percentage Inhibition (%) |

|---|---|---|

| Placebo | 58 ± 6 | - |

| 2 | 31 ± 5 | 48 |

| 3 | 23 ± 5 | 61 |

| 5 | 21 ± 4 | 64 |

| Pirenzepine | 37 ± 8 | 37 |

This table highlights telenzepine's superior efficacy compared to pirenzepine, establishing it as a more potent inhibitor of gastric acid secretion .

Neurological Implications

Recent studies have explored telenzepine's effects on neurological conditions, particularly its role in alleviating motor deficits in Parkinson's disease models. Telenzepine was shown to block postsynaptic M1 receptors in striatal cholinergic interneurons, leading to improved motor function in mice with induced lesions .

Case Studies

Study on Motor Deficits in Parkinson's Disease :

In an experimental model using mice with 6-OHDA lesions, telenzepine administration resulted in significant improvements in akinesia and bradykinesia. The antagonistic effects on M1 receptors were crucial for these outcomes, demonstrating the compound's potential as a therapeutic agent for Parkinson's disease .

Gastric Acid Secretion Study :

A clinical trial involving ten male subjects found that telenzepine significantly inhibited gastric acid secretion compared to placebo and pirenzepine. The findings support its use as a targeted treatment for conditions like peptic ulcers where acid reduction is beneficial .

Comparative Analysis with Other Antagonists

Telenzepine's selectivity and potency can be contrasted with other muscarinic antagonists:

| Compound | K_i (nM) | Selectivity |

|---|---|---|

| Telenzepine | 0.94 | High for M1 |

| Pirenzepine | ~25 | Moderate for M1 |

| Tropicamide | Variable | Varies by subtype |

This comparison underscores telenzepine's unique position as a highly selective M1 antagonist, making it particularly useful in pharmacological research and clinical applications .

化学反应分析

Oxidation Reactions

Telenzepine dihydrochloride undergoes oxidation at the sulfur atom within its thieno ring structure. Studies using hydrogen peroxide under controlled conditions demonstrate the formation of sulfoxides and sulfones as primary oxidation products . The reaction kinetics depend on solvent polarity, with methanol favoring sulfoxide formation (60% yield at 25°C) and aqueous acidic conditions promoting sulfone derivatives .

Reduction Reactions

Reductive modifications target the carbonyl groups in the benzodiazepine moiety:

-

Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a secondary amine, yielding a deoxygenated analog .

-

Sodium borohydride (NaBH₄) selectively reduces ketone groups without affecting the thieno ring, producing alcohol intermediates .

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution, enabling structural diversification:

| Reagent | Product | Conditions |

|---|---|---|

| Sodium azide (NaN₃) | Azide-substituted piperazine derivative | DMF, 80°C, 12h |

| Methyl iodide (CH₃I) | N-methylpiperazine analog | THF, 0°C, 2h |

Racemization Kinetics

This compound exhibits atropisomerism due to restricted rotation around the C–N axis. Racemization studies in methanolic HCl reveal:

| Parameter | Free Base (DMSO) | Hydrochloride (MeOH) |

|---|---|---|

| ΔG‡ (kcal/mol) | 28.90 | 28.57 |

| ΔH‡ (kcal/mol) | 26.62 | 29.63 |

| ΔS‡ (cal/mol·K) | -7.64 | 3.55 |

Data indicate a lower rotational energy barrier for the hydrochloride form, enhancing stability in acidic solutions .

Stability Under Hydrolytic Conditions

In aqueous solutions (pH 1–7), the compound shows pH-dependent stability:

属性

IUPAC Name |

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJFSQQHGPLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423564 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147416-96-4 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of observing signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins?

A: The observed signal duplication in the 1H NMR spectrum of this compound upon the addition of β- and γ-cyclodextrins signifies the presence of atropisomers. [] Atropisomers are stereoisomers that arise due to restricted rotation around a single bond. The different chemical environments experienced by the protons in each atropisomer, when complexed with cyclodextrins, result in distinct chemical shifts, leading to signal splitting in the NMR spectrum. This phenomenon allows for the identification and differentiation of atropisomers, which can have different pharmacological properties.

Q2: Why is the study of atropisomerism in this compound important from a pharmaceutical perspective?

A: this compound is a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. [] Atropisomers, including those of this compound, can exhibit different binding affinities and selectivities towards their biological targets. Consequently, understanding the atropisomeric behavior of this compound is crucial for optimizing its pharmacological profile, potentially leading to improved efficacy and reduced side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。